
Pyridine, 2,2',2'',2'''-methanetetrayltetrakis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- is an organic compound with the chemical formula C11H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- is known for its unique structure, which includes multiple pyridine rings connected through a central methanetetrayl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- can be synthesized through several methods. One common synthetic route involves the condensation reaction between pyridine and formaldehyde. This reaction typically occurs under acidic conditions, where pyridine acts as a nucleophile, attacking the electrophilic carbon of formaldehyde, leading to the formation of the desired compound .
Another method involves the oxidation of pyridine with methane formaldehyde. This reaction requires the presence of an oxidizing agent, such as hydrogen peroxide or a metal catalyst, to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- often involves large-scale condensation reactions using pyridine and formaldehyde as starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence enzymatic activity and other biochemical processes . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial for many biological functions .
Comparación Con Compuestos Similares
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- can be compared with other similar compounds, such as:
Pyridine: A basic heterocyclic organic compound with a single nitrogen atom in the ring.
Picoline: Methyl-substituted derivatives of pyridine, including 2-picoline, 3-picoline, and 4-picoline.
Quinoline: A heterocyclic aromatic organic compound with a fused benzene and pyridine ring system.
Piperidine: A saturated heterocyclic organic compound with a six-membered ring containing one nitrogen atom.
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- is unique due to its multiple pyridine rings connected through a central methanetetrayl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
562104-55-6 |
|---|---|
Fórmula molecular |
C21H16N4 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-(tripyridin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C21H16N4/c1-5-13-22-17(9-1)21(18-10-2-6-14-23-18,19-11-3-7-15-24-19)20-12-4-8-16-25-20/h1-16H |
Clave InChI |
GYJQLOWXJUHSPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(C2=CC=CC=N2)(C3=CC=CC=N3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


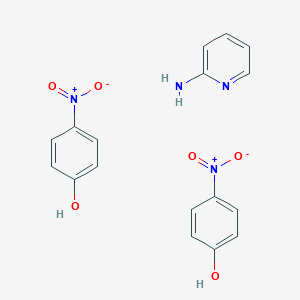
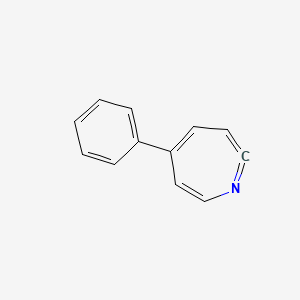

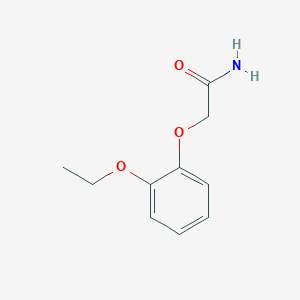
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)
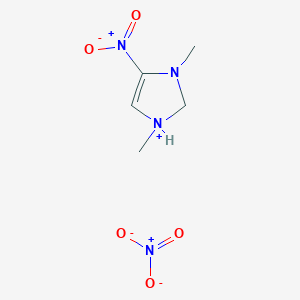


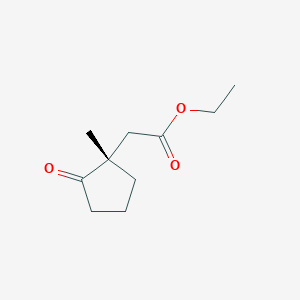
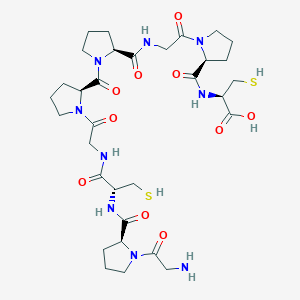


![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
